molecular formula C18H17N5O2 B2923841 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide CAS No. 1207012-00-7

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide

Cat. No. B2923841
CAS RN: 1207012-00-7
M. Wt: 335.367
InChI Key: XUZNPZRYKRJCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide” is a chemical compound. It belongs to the class of organic compounds known as phenanthridines and derivatives . The molecular formula of this compound is C18H16N4O4 and it has a molecular weight of 352.35.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, enter in a 1,3-dipolar cycloaddition reaction with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction . The various intermolecular interactions stabilize the supramolecular assembly, including H-bonding and interaction involving π-ring .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, the 1,3-dipolar cycloaddition of diazolactams to the C≡С bond produces the unstable spiro-3H-pyrazoles which then under the reaction conditions undergo intramolecular [1,5]-sigmatropic rearrangement to form 4,5,6,7-tetrahydropyrazolo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The compound has a molecular formula of C18H16N4O4 and a molecular weight of 352.35.

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds related to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide, has shown that these compounds can be potent cytotoxins against cancer cell lines. Some derivatives exhibited strong growth inhibitory properties against murine leukemia and human leukemia cell lines, with certain compounds showing curative potential in mouse models of colon tumors (Deady et al., 2003).

ATM Kinase Inhibition

  • A series of 3-quinoline carboxamides has been developed as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. Compounds within this series have demonstrated efficacy in disease-relevant models, highlighting their potential in probing ATM inhibition in vivo and possibly in cancer therapy (Degorce et al., 2016).

Alpha 1-Adrenoceptor Antagonism

  • Novel arylpiperazines, structurally related to this compound, have been identified as selective antagonists at the alpha 1-adrenoceptor (AR) subtype. These compounds were effective in a predictive assay for antagonism in the human lower urinary tract, suggesting their potential utility in treating conditions related to alpha 1-AR (Elworthy et al., 1997).

Antimicrobial and Antitubercular Activities

  • Research involving quinoline carboxylic acid derivatives bearing substituted pyrazole moiety, related to the compound , has shown that these compounds exhibit potent antibacterial, antifungal, antitubercular, and antimalarial activities. This makes them interesting scaffolds for developing novel agents against various infectious diseases (Pandya et al., 2020).

Antitumor Evaluation

  • Certain N-aryl-pyrazoloquinazolines and pyrazolopyrimidines, structurally related to this compound, have shown significant in vitro antitumor activity against liver and breast cancer cells. These compounds demonstrate dose-dependent cytotoxic activities, indicating their potential in cancer therapy (El-Naggar et al., 2018).

Future Directions

The future directions in the research of this compound could involve further exploration of its synthesis, characterization, and potential applications. It could also involve the development of new derivatives of this compound and investigation of their biological activities .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and more . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it can be inferred that multiple pathways may be affected, leading to diverse downstream effects.

Result of Action

Similar compounds have shown a range of biological activities, suggesting that this compound may also exert various effects at the molecular and cellular levels .

properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-10-9-12-15(22-23(2)16(12)21-17(10)24)20-18(25)14-8-7-11-5-3-4-6-13(11)19-14/h3-8,10H,9H2,1-2H3,(H,21,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZNPZRYKRJCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=NC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.